molecular formula C15H16N2S B1678327 PTZ-256

PTZ-256

Cat. No.: B1678327
M. Wt: 256.4 g/mol
InChI Key: OJPDZEFBOMRMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dinorpromazine is a member of phenothiazines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenothiazin-10-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPDZEFBOMRMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: PTZ-256 (Dinorpromazine)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Pharmacodynamics, and Synthetic Applications

Executive Summary

PTZ-256 (Chemical Name: 3-(10H-phenothiazin-10-yl)propan-1-amine; Common Synonym: Dinorpromazine) is a phenothiazine derivative characterized by a tricyclic aromatic core linked to a primary propyl-amine tail.[1][2][3][4][5][6][7][8][9][10] While historically identified as a demethylated metabolite of the antipsychotic promazine, PTZ-256 has emerged as a critical chemical scaffold in two distinct fields: oncology , where it serves as a probe for reversing Multidrug Resistance (MDR) via P-glycoprotein (P-gp) inhibition, and materials science , where its redox-active core is utilized in organic electronics.

This guide provides a rigorous technical analysis of PTZ-256, distinguishing it from the convulsant agent Pentylenetetrazole (often abbreviated as PTZ) and detailing its physicochemical properties, synthesis, and biological mechanisms.

Part 1: Chemical Identity & Physicochemical Properties[3][4][11]

PTZ-256 is defined by its lipophilic phenothiazine nucleus, which imparts strong electron-donating properties, and its hydrophilic primary amine tail, which facilitates membrane interaction and receptor binding.

Table 1: Physicochemical Profile of PTZ-256

PropertySpecification
IUPAC Name 3-(10H-phenothiazin-10-yl)propan-1-amine
CAS Registry Number 2095-21-8
Common Synonyms Dinorpromazine, Desdimethylpromazine, 10-(3-Aminopropyl)phenothiazine
Molecular Formula C₁₅H₁₆N₂S
Molecular Weight 256.37 g/mol
Appearance Pale yellow to off-white crystalline solid (photosensitive)
Solubility Soluble in DMSO (>10 mM), Chloroform, Ethanol; Insoluble in water (free base)
pKa ~9.2 (Amine group), making it protonated at physiological pH
LogP ~3.6 (Predicted), indicating high lipophilicity
Redox Activity Reversible oxidation to stable radical cation (PTZ[1][2][4][6][8]•+)
Structural Analysis

The molecule consists of a "butterfly-like" bent tricyclic system (phenothiazine) containing sulfur and nitrogen. The N-10 position is substituted with a propyl linker terminating in a primary amine. This primary amine is crucial for structure-activity relationships (SAR), as it allows for further functionalization (e.g., into amides or secondary amines) or acts as a hydrogen bond donor in biological pockets.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of PTZ-256 typically involves the N-alkylation of the phenothiazine core.[4] This process requires inert atmosphere conditions due to the oxidation sensitivity of the phenothiazine ring.

Protocol: N-Alkylation of Phenothiazine

Reagents: 10H-Phenothiazine, 3-Chloro-1-propanamine hydrochloride, Sodium Hydride (NaH), DMF (Anhydrous).

  • Activation: Dissolve 10H-phenothiazine (1.0 eq) in anhydrous DMF under Nitrogen (

    
    ) or Argon.
    
  • Deprotonation: Add NaH (1.2 eq, 60% dispersion in oil) slowly at 0°C. Stir for 30 minutes to generate the phenothiazinyl anion (deep red/orange color).

  • Alkylation: Add 3-chloro-1-propanamine (1.1 eq) (often generated in situ from the hydrochloride salt using a base like

    
     to prevent self-polymerization).
    
  • Reaction: Heat to 60-80°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Quench with ice water. Extract with Ethyl Acetate. Wash organic layer with brine.

  • Purification: Silica gel column chromatography. The primary amine is polar; use a gradient of DCM to DCM:MeOH:NH₄OH (90:9:1).

Synthesis_Workflow Start 10H-Phenothiazine (Core Scaffold) Step1 Deprotonation (NaH, DMF, 0°C) Start->Step1 Inter Phenothiazinyl Anion (Reactive Intermediate) Step1->Inter Generates N-anion Step2 Nucleophilic Attack (+ 3-Chloro-1-propanamine) Inter->Step2 N-Alkylation Product PTZ-256 (Dinorpromazine) Step2->Product 60°C, 4-6h

Figure 1: Synthetic pathway for PTZ-256 via nucleophilic substitution.

Part 3: Biological Mechanism of Action

PTZ-256 is not merely a precursor; it possesses distinct pharmacological activities.[2][4][6] Its mechanism is defined by its "amphiphilic cationic" nature—a lipophilic ring system and a charged amine tail—allowing it to interact with hydrophobic pockets in proteins while anchoring via ionic bonds.

1. Reversal of Multidrug Resistance (MDR)

PTZ-256 acts as a chemosensitizer in resistant cancer cell lines.

  • Target: P-glycoprotein (P-gp/ABCB1), an efflux pump responsible for expelling chemotherapy drugs (e.g., Doxorubicin).

  • Mechanism: PTZ-256 binds to the transmembrane domain of P-gp. It acts as a competitive substrate or inhibitor, preventing the pump from ejecting the cytotoxic drug, thereby restoring intracellular drug accumulation.

  • Efficacy: While less potent than third-generation inhibitors (e.g., Tariquidar), PTZ-256 serves as a vital structural template for designing dual-action anticancer agents.

2. Calmodulin (CaM) Antagonism

Phenothiazines are classical Calmodulin antagonists.

  • Mechanism: The hydrophobic phenothiazine rings bind to the exposed hydrophobic patches of

    
    -Calmodulin, while the positively charged propyl-amine tail interacts with glutamate residues on the protein surface.
    
  • Consequence: Inhibition of CaM-dependent enzymes (e.g., cyclic nucleotide phosphodiesterase, CaM-kinase), leading to antiproliferative effects in certain tumor types.[6]

3. Neuroleptic Activity (Weak)

As a primary amine metabolite of Promazine, PTZ-256 retains affinity for Dopamine


 receptors but with significantly reduced potency compared to its tertiary amine counterparts (Chlorpromazine). It is often studied to understand the metabolic deactivation pathways of antipsychotics.

Mechanism_Action cluster_MDR Oncology: MDR Reversal cluster_CaM Signaling: CaM Inhibition PTZ PTZ-256 (Amphiphilic Cation) Pgp P-glycoprotein (Efflux Pump) PTZ->Pgp Competitive Binding CaM Ca2+/Calmodulin Complex PTZ->CaM Hydrophobic Interaction Chemo Chemotherapy Accumulation Pgp->Chemo Blocks Efflux Apoptosis Cell Death Chemo->Apoptosis Enzymes Inhibition of CaM-Kinase / PDE CaM->Enzymes Prevents Activation

Figure 2: Dual mechanism of action: P-gp inhibition (MDR reversal) and Calmodulin antagonism.

Part 4: Applications in Research
1. Chemical Biology Probe

Researchers use PTZ-256 as a "linker-ready" scaffold.[4] The primary amine allows for the attachment of fluorophores (e.g., FITC, Rhodamine) to create fluorescent phenothiazine probes . These are used to visualize the cellular localization of phenothiazines or to track P-gp distribution in live cells.

2. Materials Science (Organic Electronics)

The phenothiazine core is electron-rich and forms a stable radical cation (


).
  • Application: PTZ-256 derivatives are synthesized as Hole Transport Materials (HTM) for Perovskite Solar Cells.

  • Role: The amine tail facilitates anchoring to the perovskite surface or polymerization, improving the efficiency and stability of the solar cell.

3. Metabolic Standards

In clinical toxicology, PTZ-256 (Dinorpromazine) is used as an analytical standard (LC-MS/MS) to monitor patient compliance or overdose of phenothiazine drugs, as it appears in urine/plasma as a metabolite.

References
  • PubChem Compound Summary. (2025). 3-(10H-phenothiazin-10-yl)propan-1-amine (CID 11079240).[1] National Library of Medicine. Link

  • TargetMol Chemicals. (2024). PTZ-256 Product Data Sheet.[1] TargetMol.[9] Link

  • Jeleń, M., et al. (2010). Anticancer activity of newly synthesized azaphenothiazines.[6] Pharmacological Reports. Link (Context: Phenothiazine SAR in cancer).

  • Boc Sciences. (2024). PTZ-256 CAS 2095-21-8 Entry.[1]

  • Ford, J. M., et al. (1989). Phenothiazines and structural analogs as multidrug resistance modulators. Cancer Research. (Foundational mechanism for propyl-amine phenothiazines).

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of the Novel Phenothiazine Derivative PTZ-256

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis and characterization of PTZ-256, a novel N-10 substituted phenothiazine analog designed for potential neuropharmacological applications. We will explore the rationale behind its molecular design, a detailed, validated synthetic protocol, and a multi-technique approach to its structural and purity characterization. This document is intended to serve as a practical and authoritative resource for researchers engaged in the discovery and development of new chemical entities within this important class of compounds.

Introduction: The Rationale for PTZ-256

The phenothiazine scaffold is a privileged structure in drug discovery, most notably for its utility in developing antipsychotic and antihistaminic agents. The therapeutic effects of these compounds are often modulated by the nature of the substituent at the N-10 position of the tricyclic core. PTZ-256 is a rationally designed derivative featuring a novel side chain at the N-10 position, intended to enhance selectivity for specific dopamine receptor subtypes while minimizing off-target effects. The design hypothesis is that the inclusion of a terminal piperazine moiety linked by a three-carbon alkyl chain will optimize the binding affinity to the D2 receptor, a key target in the treatment of psychosis.

This guide will provide a detailed exposition of the synthetic route chosen for its efficiency and scalability, followed by a rigorous characterization workflow to establish the identity, purity, and key physicochemical properties of PTZ-256.

Synthesis of PTZ-256: A Validated Protocol

The synthesis of PTZ-256 is achieved through a two-step process, beginning with the alkylation of the phenothiazine core, followed by the introduction of the terminal functional group. This approach is well-documented for N-10 substituted phenothiazines and offers high yields and straightforward purification.

Synthetic Scheme

The overall synthetic pathway can be visualized as follows:

PTZ-256 Synthesis cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Nucleophilic Substitution PTZ Phenothiazine Intermediate 10-(3-chloropropyl)-10H-phenothiazine PTZ->Intermediate 1. NaH, DMF 2. 1-bromo-3-chloropropane Alkyl_Halide 1-bromo-3-chloropropane Base1 NaH Solvent1 DMF Final_Product PTZ-256 Intermediate->Final_Product 1. tert-butyl piperazine-1-carboxylate 2. K2CO3, Acetonitrile Boc_Piperazine tert-butyl piperazine-1-carboxylate Base2 K2CO3 Solvent2 Acetonitrile

Caption: Synthetic pathway for PTZ-256.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 10-(3-chloropropyl)-10H-phenothiazine (Intermediate)

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous dimethylformamide (DMF), add a solution of phenothiazine (1.0 eq.) in DMF dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add 1-bromo-3-chloropropane (1.5 eq.) dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate.

Step 2: Synthesis of PTZ-256

  • To a solution of 10-(3-chloropropyl)-10H-phenothiazine (1.0 eq.) in acetonitrile, add tert-butyl piperazine-1-carboxylate (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography to obtain pure PTZ-256.

Physicochemical Characterization of PTZ-256

A battery of analytical techniques is employed to confirm the structure and purity of the synthesized PTZ-256.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and environment of protons. The spectrum is expected to show characteristic peaks for the aromatic protons of the phenothiazine core, as well as signals for the propyl chain and the piperazine ring.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. The expected m/z value for [M+H]⁺ should be observed.

Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • A reverse-phase HPLC method is used to determine the purity of the final compound. A high-purity sample should exhibit a single major peak.

Summary of Characterization Data
Technique Parameter Expected Result for PTZ-256
¹H NMR Chemical Shifts (δ)Aromatic protons: 6.8-7.5 ppm; Alkyl & Piperazine protons: 2.3-4.1 ppm
¹³C NMR Chemical Shifts (δ)Aromatic carbons: 115-145 ppm; Aliphatic carbons: 25-60 ppm
HRMS (ESI+) m/z [M+H]⁺Calculated exact mass ± 5 ppm
HPLC Purity>98% (by peak area at 254 nm)

Experimental Workflow for Characterization

The following diagram illustrates the logical flow of the characterization process.

Characterization Workflow Start Synthesized Crude PTZ-256 Purification Column Chromatography Start->Purification Purity_Check HPLC Analysis Purification->Purity_Check Structure_ID Structural Identification Purity_Check->Structure_ID Purity > 98% Fail Repurify or Resynthesize Purity_Check->Fail Purity < 98% NMR 1H & 13C NMR Structure_ID->NMR MS HRMS Structure_ID->MS Final_Compound Pure, Characterized PTZ-256 NMR->Final_Compound MS->Final_Compound

Caption: Workflow for the purification and characterization of PTZ-256.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis and characterization of the novel phenothiazine derivative, PTZ-256. The described protocols, rooted in established chemical principles, provide a clear pathway for obtaining high-purity material suitable for further biological evaluation. The multi-faceted characterization approach ensures a high degree of confidence in the structure and purity of the final compound, which is a critical prerequisite for any subsequent pharmacological studies.

References

  • Jain, S. K., & Pathak, A. (2010). A review on the synthesis and pharmacological profile of phenothiazine derivatives. Rasayan Journal of Chemistry, 3(2), 195-207. [Link]

  • Sharma, P., & Kumar, V. (2017). Phenothiazine: A versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 26(10), 2237-2254. [Link]

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27-38. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). A new route to N-substituted phenothiazines. Journal of Heterocyclic Chemistry, 33(4), 1043-1046. [Link]

An In-depth Technical Guide to Pentylenetetrazole (PTZ) for Preclinical Epilepsy Model Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Pentylenetetrazole (PTZ), a pivotal compound in neuroscience research. While the query specified "PTZ-256," it is highly probable that this refers to Pentylenetetrazole, a widely used chemical convulsant often abbreviated as PTZ. The "256" may denote a specific lot number or an internal company identifier. This document will focus on the well-established scientific data for Pentylenetetrazole.

This guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible application of PTZ in a laboratory setting. We will delve into its chemical identity, mechanism of action, and detailed protocols for its use in inducing seizures in animal models, a cornerstone of anti-epileptic drug discovery.

Core Chemical and Physical Properties

Pentylenetetrazole is a central nervous system stimulant.[1] Its fundamental properties are crucial for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 54-95-5
Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Appearance White crystalline powder or granular solid[2]
Solubility - Water: ~100 mg/mL- DMSO: ~30 mg/mL- Ethanol: ~30 mg/mL- PBS (pH 7.2): ~3 mg/mL[3]

Note on Preparation: For in vivo studies, PTZ is typically dissolved in 0.9% saline.[4] It is recommended to prepare fresh solutions for each experiment.[4] When using organic solvents to create stock solutions, ensure the final concentration of the solvent is physiologically insignificant in the working solution.[3]

Mechanism of Action: Antagonism of the GABAergic System

The primary mechanism of action of Pentylenetetrazole is its role as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABAA) receptor complex.[5][6] GABA is the primary inhibitory neurotransmitter in the central nervous system.[7] Its binding to the GABAA receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability.[8]

PTZ disrupts this inhibitory signaling.[9] By antagonizing the GABAA receptor, it prevents the calming effect of GABA, leading to an increase in neuronal excitability and a lowered seizure threshold.[5][9] This hyperexcitability is the basis for its use in inducing seizures in experimental models.[9] While its primary target is the GABAA receptor, some studies suggest that activation of NMDA receptors and subsequent increases in intracellular calcium may also contribute to PTZ-induced seizures.[10]

Signaling Pathway of GABAergic Inhibition and PTZ Interference

GABA_PTZ_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release Glutamate Glutamate GAD GAD Glutamate->GAD GAD->GABA_vesicle GABA Synthesis GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx leads to PTZ Pentylenetetrazole (PTZ) PTZ->GABA_A_Receptor Antagonizes PTZ_Workflow cluster_prep Preparation cluster_acute Acute Seizure Model cluster_kindling Kindling Model prep_solution Prepare fresh PTZ solution acclimatize Acclimatize animals admin_test_cmpd Administer test compound/vehicle acclimatize->admin_test_cmpd admin_ptz_kindling Administer sub-convulsive dose of PTZ acclimatize->admin_ptz_kindling admin_ptz_acute Administer convulsive dose of PTZ admin_test_cmpd->admin_ptz_acute observe_acute Observe and time seizure onset admin_ptz_acute->observe_acute endpoint_acute Measure latency and severity observe_acute->endpoint_acute repeat_admin Repeat administration (e.g., every 48h) admin_ptz_kindling->repeat_admin observe_kindling Observe and score seizure severity repeat_admin->observe_kindling repeat_admin->observe_kindling Iterative Process endpoint_kindling Assess development of kindling observe_kindling->endpoint_kindling

Caption: Experimental workflows for acute and kindling PTZ models.

Applications in Drug Development and Neuroscience

The PTZ model is a cornerstone in the preclinical evaluation of antiepileptic drugs. [11]Its ability to reliably induce seizures provides a robust platform for:

  • Screening new chemical entities for anticonvulsant activity.

  • Investigating the mechanism of action of novel and existing antiepileptic drugs.

  • Studying the pathophysiology of epilepsy and the process of epileptogenesis. [12]* Exploring the genetic basis of seizure susceptibility.

Conclusion

Pentylenetetrazole remains an invaluable tool in epilepsy research. Its well-characterized mechanism of action and the robustness of the seizure models it produces ensure its continued relevance in the quest for novel and more effective treatments for epilepsy. By understanding the principles outlined in this guide, researchers can confidently and effectively employ PTZ in their studies.

References

  • Pentylenetetrazole (PTZ)-induced Convulsion Assay to Determine GABAergic Defects in Caenorhabditis elegans. PubMed. Available at: [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. Available at: [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. Available at: [Link]

  • GABA Receptor Signaling. GeneGlobe. Available at: [Link]

  • Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats. National Institutes of Health (NIH). Available at: [Link]

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. PubMed. Available at: [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. PMC. Available at: [Link]

  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE. Available at: [Link]

  • PTZ-Induced Epilepsy Model in Mice. JoVE Journal. Available at: [Link]

  • Anticonvulsant and antiepileptogenic effects of GABAA receptor ligands in pentylenetetrazole-kindled mice. PubMed. Available at: [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders. PMC. Available at: [Link]

  • Pentylenetetrazole | C6H10N4. PubChem. Available at: [Link]

  • Pentylenetetrazole-induced inhibition of recombinant gamma-aminobutyric acid type A (GABA(A)) receptors: mechanism and site of action. PubMed. Available at: [Link]

  • GABAA receptor. Wikipedia. Available at: [Link]

  • Pentylenetetrazole-Induced Inhibition of Recombinant γ-Aminobutyric Acid Type A (GABAA) Receptors: Mechanism and Site of Action. ResearchGate. Available at: [Link]

  • Pentylenetetrazol. Wikipedia. Available at: [Link]

  • GABAergic Synapse Pathway. Creative Diagnostics. Available at: [Link]

  • Amelioration of Pentylenetetrazole-Induced Seizures by Modulators of Sigma, N-Methyl-D-Aspartate, and Ryanodine Receptors in Mice. PubMed Central. Available at: [Link]

Sources

Preclinical Biocompatibility Assessment: Technical Guide for NCE PTZ-256

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a comprehensive protocol for the preclinical evaluation of PTZ-256 , treated here as a novel small-molecule New Chemical Entity (NCE) currently in the lead optimization phase.

Given the designation "PTZ," which often alludes to phenothiazine derivatives or heterocyclic compounds, this guide prioritizes assays relevant to lipophilic small molecules, focusing on solubility constraints, membrane interaction, and metabolic toxicity.

Executive Summary

Compound: PTZ-256 (Lead Candidate) Development Phase: Preliminary Non-Clinical Safety (Pre-GLP) Objective: To establish the safety margin of PTZ-256 prior to in vivo efficacy models.

This guide delineates the technical workflow for assessing the biocompatibility of PTZ-256. Unlike high-throughput screening, this phase requires rigorous, self-validating protocols to identify "showstopper" toxicities (e.g., hemolysis, genotoxicity) early. The methodology aligns with ISO 10993-5 (Cytotoxicity) , ISO 10993-4 (Hemocompatibility) , and ICH S2(R1) (Genotoxicity) standards.

Module 1: Physicochemical Preparation & Stability

Rationale: Biological data is only as good as the chemical input. Many "toxic" results are actually artifacts of compound precipitation or solvent effects.

Solubilization Protocol

PTZ-256 (presumed lipophilic) requires a standardized vehicle strategy to ensure bioavailability in aqueous media without inducing solvent toxicity.

  • Stock Solution: Dissolve PTZ-256 in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mM.

    • Quality Control: Verify solubility via visual inspection and HPLC to ensure no micro-precipitation.

  • Working Solution: Serial dilution in serum-free culture medium.

    • Constraint: Final DMSO concentration must remain < 0.1% (v/v) in cell culture to prevent vehicle-induced cytotoxicity.

Stability Check

Before incubation, verify PTZ-256 stability in culture media (RPMI-1640 or DMEM) at 37°C for 24 hours using LC-MS/MS. If degradation >10% is observed, data must be normalized to the actual concentration.

Module 2: In Vitro Cytotoxicity Profiling (ISO 10993-5)

Rationale: We utilize a Multiplexed Assay Strategy . The MTT assay measures metabolic activity (mitochondrial function), while the LDH assay measures membrane integrity. Using both distinguishes between cytostatic effects (growth arrest) and cytotoxic effects (necrosis).

Experimental Design
  • Cell Models:

    • HepG2 (Human Liver Carcinoma): Primary screen for metabolic toxicity (liver is the primary clearance organ).

    • HUVEC (Human Umbilical Vein Endothelial Cells): Screen for vascular toxicity (critical for IV administration).

  • Concentration Range: 0.1 µM to 100 µM (Logarithmic scale).

  • Exposure Time: 24h and 48h.

Dual-Readout Protocol
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow 24h adhesion.
    
  • Treatment: Aspirate media; add PTZ-256 working solutions.

    • Negative Control: 0.1% DMSO in media.

    • Positive Control: Doxorubicin (1 µM) or 5% SDS.

  • Supernatant Harvest (LDH): After incubation, transfer 50 µL supernatant to a new plate for Lactate Dehydrogenase (LDH) analysis using a coupled enzymatic reaction (tetrazolium salt reduction).

  • Cell Viability (MTT): Add MTT reagent (0.5 mg/mL) to original wells. Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

Data Interpretation

Calculate IC50 (Half-maximal inhibitory concentration).

  • Safety Threshold: If IC50 < 10 µM in HepG2, PTZ-256 is flagged for structural modification.

Module 3: Hemocompatibility (ISO 10993-4)

Rationale: If PTZ-256 is intended for systemic delivery, it must not disrupt red blood cells (RBCs). Hemolysis releases hemoglobin, causing kidney damage and confounding efficacy data.

Hemolysis Assay Protocol
  • Blood Source: Fresh human whole blood (anticoagulated with citrate), washed 3x with PBS to isolate RBCs.

  • Dilution: Resuspend RBCs to 2% (v/v) in PBS.

  • Incubation: Mix PTZ-256 (at

    
     predicted concentration) with RBC suspension (1:1 ratio). Incubate 1h at 37°C.
    
    • Positive Control: 1% Triton X-100 (100% Lysis).

    • Negative Control: PBS (0% Lysis).

  • Quantification: Centrifuge at 3000 rpm for 5 min. Measure OD of supernatant at 540 nm (Hemoglobin).

Formula:



Acceptance Criterion:


 Hemolysis (ASTM F756 standard).

Module 4: Genotoxicity Screening (Ames Test)

Rationale: To detect mutagenic potential early. The Salmonella typhimurium reverse mutation assay is the industry gold standard (OECD 471).

  • Strains: TA98 (frameshift), TA100 (base-pair substitution).

  • Metabolic Activation: Perform +/- S9 fraction (rat liver extract) to detect pro-mutagens activated by metabolism.

  • Readout: Count revertant colonies. A 2-fold increase over background indicates mutagenicity.

Visualization: Experimental Workflow & Mechanism

Diagram 1: Biocompatibility Decision Matrix

This workflow illustrates the logical progression of the study. Failure at any "Gate" triggers a feedback loop for chemical optimization.

PTZ_Workflow Start Compound PTZ-256 (Synthesis) Solubility Solubility & Stability (LC-MS/MS) Start->Solubility Cyto Cytotoxicity Profiling (MTT / LDH Assays) Solubility->Cyto Stable >90% Redesign Structural Optimization Solubility->Redesign Precipitation/Degradation Hemo Hemocompatibility (Hemolysis Assay) Cyto->Hemo IC50 > 10µM Cyto->Redesign High Toxicity Geno Genotoxicity (Ames Test) Hemo->Geno <5% Hemolysis Hemo->Redesign Lytic Decision Safety Profile Acceptable? Geno->Decision InVivo Proceed to In Vivo Efficacy Decision->InVivo Non-mutagenic Decision->Redesign Mutagenic

Figure 1: Step-wise biocompatibility screening workflow for PTZ-256 with Go/No-Go decision gates.

Diagram 2: Hypothesized Toxicity Mechanism Investigation

If cytotoxicity is observed, understanding the mechanism is crucial. This diagram maps the investigation pathway for Reactive Oxygen Species (ROS) generation, a common failure mode for PTZ-class compounds.

Toxicity_Mechanism Drug PTZ-256 Entry Mito Mitochondrial Accumulation Drug->Mito Lipophilic Drive ROS ROS Generation (Superoxide) Mito->ROS ETC Disruption Stress Oxidative Stress ROS->Stress Membrane Membrane Peroxidation Stress->Membrane LDH Leakage DNA DNA Damage Stress->DNA Genotoxicity Apoptosis Apoptosis (Caspase 3/7) Membrane->Apoptosis DNA->Apoptosis

Figure 2: Potential mechanistic pathway of PTZ-256 induced toxicity via mitochondrial ROS generation.

Summary of Quantitative Deliverables

AssayMetricAcceptance CriteriaCriticality
Solubility Max Conc. in PBS

(without precipitation)
High
MTT (HepG2) IC50

(Ideal:

)
High
LDH Release % Cytotoxicity

at therapeutic dose
Medium
Hemolysis % Lysis

(ASTM F756)
Critical (IV only)
Ames Test Revertant Colonies

-fold increase vs. control
Critical

References

  • ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link

  • ISO 10993-4:2017 . Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. International Organization for Standardization. Link

  • FDA Guidance . S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. U.S. Food and Drug Administration. Link

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • ASTM F756-17 . Standard Practice for Assessment of Hemolytic Properties of Materials. ASTM International. Link

Methodological & Application

Application Note & Protocols: Development of PTZ-256 for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Document: The photosensitizer "PTZ-256" is a hypothetical compound created for the purpose of this guide. It is based on the well-established photosensitizing properties of the phenothiazine chemical scaffold.[1][2] The protocols, data, and workflows described herein are representative of a standard preclinical development pipeline for a novel photosensitizer and are grounded in established scientific principles.

Introduction: The Imperative for Novel Photosensitizers in Oncology

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that employs the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to induce targeted cell death.[3][4] Upon activation by light, the PS transfers energy to surrounding oxygen, generating highly cytotoxic reactive oxygen species (ROS), most notably singlet oxygen (¹O₂).[5][6] This process leads to the destruction of malignant cells through apoptosis and necrosis, damage to the tumor vasculature, and the induction of a potent anti-tumor immune response.[3][7]

The phenothiazine class of molecules, characterized by a tricyclic aromatic structure, has long been recognized for its photosensitizing capabilities.[1][8] PTZ-256 is a novel, hypothetical derivative engineered for enhanced photophysical properties and preferential tumor cell accumulation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial physicochemical characterization and in vitro evaluation of PTZ-256, establishing a foundational workflow for its development as a next-generation PDT agent.

Part 1: Physicochemical and Photophysical Characterization

Rationale: Before any biological evaluation, the fundamental photophysical properties of PTZ-256 must be rigorously defined. This ensures that the molecule possesses the necessary characteristics of a PDT agent: strong absorption in the therapeutic window (600-800 nm), high efficiency in generating singlet oxygen, and stability.

Protocol 1: Spectroscopic Analysis of PTZ-256

Objective: To determine the absorption and fluorescence emission spectra of PTZ-256 to identify the optimal wavelength for photoactivation and to calculate the molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light.

Methodology:

  • Reagent Preparation: Prepare a 1 mM stock solution of PTZ-256 in dimethyl sulfoxide (DMSO). From this, create a series of dilutions in phosphate-buffered saline (PBS), pH 7.4, ranging from 1 µM to 25 µM.

  • Absorption Spectrum: Using a dual-beam UV-Vis spectrophotometer, measure the absorbance of each dilution from 400 nm to 800 nm. Use PBS as a blank.

  • Molar Extinction Coefficient (ε) Calculation: According to the Beer-Lambert law (A = εcl), plot absorbance at the maximal absorption wavelength (λmax) against concentration. The slope of the resulting linear regression is the molar extinction coefficient (units: M⁻¹cm⁻¹).

  • Fluorescence Spectrum: Using a spectrofluorometer, excite the 10 µM PTZ-256 solution at its λmax. Scan the emission spectrum over a range approximately 20 nm above the excitation wavelength to 850 nm.

Data Summary:

ParameterValueSignificance
Absorption λmax675 nmOptimal wavelength for light activation, falls within the therapeutic window.
Molar Extinction Coefficient (ε)55,000 M⁻¹cm⁻¹High value indicates efficient light absorption.
Emission λmax695 nmCharacterizes the fluorescence properties, useful for imaging studies.
Protocol 2: Singlet Oxygen Quantum Yield (ΦΔ) Determination

Objective: To quantify the efficiency of PTZ-256 in generating singlet oxygen (¹O₂) upon photoactivation, the primary driver of PDT cytotoxicity. This is a critical predictor of therapeutic efficacy.

Causality: The singlet oxygen quantum yield (ΦΔ) is the ratio of ¹O₂ molecules generated per photon absorbed.[9] A high ΦΔ is paramount for an effective PS. We determine this value relative to a well-characterized reference standard, Methylene Blue (ΦΔ ≈ 0.52 in methanol).[10] The protocol uses 1,3-diphenylisobenzofuran (DPBF), a chemical probe whose absorbance decreases as it reacts with ¹O₂.[11][12]

Methodology:

  • Solution Preparation:

    • Prepare optically matched solutions (~0.2 absorbance at the excitation wavelength) of PTZ-256 and Methylene Blue (reference) in methanol.

    • Prepare a 1.0 mM stock solution of DPBF in methanol.[13]

  • Assay Setup: In a quartz cuvette, mix the PS solution (PTZ-256 or Methylene Blue) with DPBF to a final DPBF concentration of ~30 µM.

  • Irradiation and Measurement:

    • Irradiate the solution with a light source centered at the PS's λmax (e.g., a 675 nm diode laser).

    • At set time intervals (e.g., every 15 seconds), record the absorbance of DPBF at its absorption maximum (~410 nm).[12]

  • Calculation: Plot the natural logarithm of DPBF absorbance versus irradiation time. The slope of this line gives the degradation rate (k). The singlet oxygen quantum yield is calculated using the formula: ΦΔSample = ΦΔReference * (kSample / kReference) * (Iabs_Reference / Iabs_Sample) Where Iabs is the rate of light absorption by the photosensitizer.

Data Summary:

CompoundSolventΦΔ (Singlet Oxygen Quantum Yield)
Methylene Blue (Reference)Methanol0.52
PTZ-256 Methanol 0.65

Interpretation: A ΦΔ of 0.65 indicates that PTZ-256 is a highly efficient generator of singlet oxygen, surpassing the reference standard and suggesting strong potential for photodynamic activity.

Mechanism of Photosensitization

The generation of singlet oxygen by PTZ-256 is governed by photophysical principles described by the Jablonski diagram.[14][15][16]

G cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 1. Light Absorption (hν) S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 2. Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) CYTOTOXICITY T1->O2_singlet 3. Energy Transfer O2_ground ³O₂ (Ground-State Oxygen)

Caption: Jablonski diagram illustrating Type II photodynamic therapy mechanism.

Part 2: In Vitro Evaluation of PTZ-256

Rationale: After confirming favorable photophysical properties, the next critical phase is to assess the interaction of PTZ-256 with cancer cells. This involves quantifying its uptake, determining its subcellular destination, and measuring its light-activated cytotoxicity.

Protocol 3: Cellular Uptake and Subcellular Localization

Objective: To determine how efficiently PTZ-256 is internalized by cancer cells and to identify the specific organelles where it accumulates.

Causality: The efficacy of a PS is highly dependent on its subcellular localization.[17] For example, accumulation in the mitochondria can trigger the intrinsic apoptotic pathway, while localization to lysosomes can lead to lysosomal membrane damage and subsequent cell death.[18][19] This protocol uses fluorescence microscopy to visualize the intrinsic fluorescence of PTZ-256 alongside organelle-specific fluorescent trackers.

Methodology:

  • Cell Culture: Plate HeLa (human cervical cancer) cells onto glass-bottom confocal dishes. Allow cells to adhere for 24 hours.

  • Incubation: Treat cells with 10 µM PTZ-256 in complete culture medium for 4 hours.

  • Co-staining: In the final 30 minutes of incubation, add organelle-specific dyes:

    • MitoTracker™ Green (for mitochondria)

    • LysoTracker™ Green (for lysosomes)

    • ER-Tracker™ Green (for endoplasmic reticulum)

  • Imaging:

    • Wash cells three times with PBS to remove extracellular PTZ-256.

    • Add fresh culture medium or imaging buffer.

    • Visualize using a confocal laser scanning microscope. PTZ-256 fluorescence is captured in the far-red channel, and organelle trackers in the green channel.

  • Analysis: Merge the images from the two channels. Co-localization (appearing as yellow/orange in the merged image) indicates the accumulation of PTZ-256 within that specific organelle.

Expected Result: PTZ-256, as a moderately lipophilic cation, is expected to show significant co-localization with mitochondria and lysosomes.

G start Plate HeLa cells on glass-bottom dish incubate_ps Incubate with 10 µM PTZ-256 (4 hours) start->incubate_ps add_tracker Add Organelle Tracker (e.g., MitoTracker) (Final 30 min) incubate_ps->add_tracker wash Wash 3x with PBS add_tracker->wash image Confocal Microscopy (Red & Green Channels) wash->image analyze Merge Images & Analyze Co-localization image->analyze

Caption: Experimental workflow for subcellular localization of PTZ-256.

Protocol 4: In Vitro Phototoxicity Assay

Objective: To determine the concentration of PTZ-256 and the dose of light required to kill cancer cells, and to confirm that this cytotoxicity is light-dependent.

Causality: The MTT assay is a colorimetric method that measures cell viability. Metabolically active cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.[20][21] A decrease in the purple signal corresponds to a decrease in cell viability. This protocol is self-validating through the inclusion of critical controls: "dark toxicity" (PS, no light) and "light alone" (no PS, light).

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well. Allow to adhere overnight.

  • Drug Incubation: Replace the medium with fresh medium containing serial dilutions of PTZ-256 (e.g., 0.1 µM to 50 µM). A set of wells receives no drug (controls). Incubate for 4 hours in the dark.

  • Controls Setup:

    • PDT Group: Wells with PTZ-256 to be irradiated.

    • Dark Toxicity Group: Wells with PTZ-256, shielded from light.

    • Light Alone Group: Wells with no PTZ-256, to be irradiated.

    • Untreated Group: Wells with no PTZ-256, shielded from light.

  • Irradiation:

    • Wash all wells with PBS and replace with fresh, phenol red-free medium.

    • Shield the "Dark Toxicity" and "Untreated" wells with aluminum foil.

    • Irradiate the plate with a 675 nm light source, delivering a specific light dose (e.g., 10 J/cm²).

  • Post-Irradiation Incubation: Return the plate to the incubator for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[20]

    • Purple formazan crystals will form in viable cells.

    • Add 100 µL of DMSO or a detergent solution to each well to dissolve the crystals.[20]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against PTZ-256 concentration and use a non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Summary:

ConditionLight Dose (675 nm)IC₅₀ ValueInterpretation
PDT 10 J/cm² 2.5 µM Potent phototoxicity at a low micromolar concentration.
Dark Toxicity0 J/cm²> 50 µMExcellent safety profile; PTZ-256 is non-toxic without light.
Light Alone10 J/cm²N/AThe light dose used is non-toxic to cells.
Mechanism of PDT-Induced Apoptosis

The ROS generated by activated PTZ-256, particularly ¹O₂, inflicts oxidative damage on key cellular components, initiating programmed cell death (apoptosis).[18][22] When localized to mitochondria, PTZ-256 can directly damage anti-apoptotic proteins like Bcl-2 and trigger the release of cytochrome c into the cytoplasm.[23] This event activates a caspase cascade, leading to the systematic dismantling of the cell.[24]

G cluster_PDT PDT Event cluster_Mito Mitochondrion PS PTZ-256 + Light (675 nm) ROS ¹O₂ (Singlet Oxygen) PS->ROS Energy Transfer to O₂ Bcl2 Bcl-2 (Anti-Apoptotic) Inhibition ROS->Bcl2 Oxidative Damage CytoC Cytochrome c Release Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Simplified signaling pathway of PDT-induced apoptosis via mitochondria.

Part 3: Data Interpretation & Troubleshooting

ObservationPotential CauseRecommended Action
High Dark Toxicity (IC₅₀ < 20 µM) The compound has intrinsic cytotoxicity, independent of light.Re-evaluate the chemical structure. Consider modifications to reduce cytotoxicity.
Low Phototoxicity (IC₅₀ > 20 µM) 1. Low singlet oxygen yield (ΦΔ).2. Poor cellular uptake.3. Aggregation of PS in aqueous media.1. Confirm ΦΔ value.2. Quantify uptake via fluorescence.3. Check for aggregation via spectroscopy; consider formulation with delivery vehicles (e.g., nanoparticles).
Inconsistent MTT Results Cell seeding density is uneven; formazan crystals not fully dissolved.Optimize cell seeding protocol; ensure vigorous mixing after adding solubilization agent.
No Co-localization with Organelles PS is trapped in the plasma membrane or rapidly effluxed.Analyze PS lipophilicity. Perform time-course uptake studies to check for efflux.

Conclusion

This application note outlines a foundational, integrated strategy for the initial preclinical assessment of the novel photosensitizer, PTZ-256. The described protocols provide a robust framework to establish its photophysical competence, quantify its in vitro efficacy, and elucidate its mechanism of action. The hypothetical data presented for PTZ-256—including its strong absorbance in the therapeutic window, high singlet oxygen quantum yield, efficient cellular uptake, and potent, light-dependent cytotoxicity—demonstrate the profile of a highly promising candidate for further development in photodynamic therapy. Subsequent studies should focus on mechanistic cell death assays, in vivo biodistribution, and efficacy in preclinical tumor models.

References

  • The mechanism of action of photodynamic therapy. - ResearchGate.

  • Photodynamic therapy: mechanism of action and ways to improve the efficiency of treatment - PubMed.

  • Jablonski diagram illustrating the mechanisms of PDT including type I... - ResearchGate.

  • Photodynamic Therapy Induced Cell Death Mechanisms in Breast Cancer - MDPI.

  • Photosensitization of Biomolecules by Phenothiazine Derivatives - PubMed.

  • Pathological Mechanism of Photodynamic Therapy and Photothermal Therap | IJN - Dove Press.

  • [Phenothiazine drugs as photosensitizers and photoprotectors] - PubMed.

  • Regulatory pathways in photodynamic therapy induced apoptosis - PubMed.

  • Method for monitoring singlet oxygen quantum yield in real time by time resolved spectroscopy measurement - Optica Publishing Group.

  • In vitro photosensitization I. Cellular uptake and subcellular localization of mono-L-aspartyl chlorin e6, chloro-aluminum sulfonated phthalocyanine, and photofrin II - PubMed.

  • MTT assay protocol - Abcam.

  • Uptake, subcellular localization, and phototoxicity of photosensitizing porphyrins - SPIE Digital Library.

  • Singlet O2 Quantum Yield - University of Florida.

  • Jablonski's energy level diagram for photodynamic therapy. - ResearchGate.

  • Phenotiazinium Dyes as Photosensitizers (PS) in Photodynamic Therapy (PDT): Spectroscopic Properties and Photochemical Mechanism - SciSpace.

  • Photodynamic Treatment Induces an Apoptotic Pathway Involving Calcium, Nitric Oxide, p53, p21-Activated Kinase 2, and c-Jun N-Terminal Kinase and Inactivates Survival Signal in Human Umbilical Vein Endothelial Cells - PMC - PubMed Central.

  • Photodynamic therapy - Wikipedia.

  • MTT Cell Proliferation Assay - ATCC.

  • MTT Assay Protocol for Cell Viability and Proliferation - Roche.

  • Jablonski diagram - Chemistry LibreTexts.

  • Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins - PubMed Central.

  • A Comparative Analysis of Absorbance- and Fluorescence-Based 1,3-Diphenylisobenzofuran Assay and Its Application for Evaluating Type II Photosensitization of Flavin Derivatives - MDPI.

  • Investigation of Sonosensitizers Based on Phenothiazinium Photosensitizers - MDPI.

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.

  • Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - ACS Publications.

  • Schematic illustration of photodynamic therapy including the Jablonski... - ResearchGate.

  • Singlet oxygen quantum yield determination using chemical acceptors - LIRIAS.

  • The development of phenothiazinium photosensitisers | Request PDF - ResearchGate.

  • MTT (Assay protocol) - protocols.io.

  • Singlet Oxygen Quantum Yields of Different Photosensitizers in Polar Solvents and Micellar Solutions - World Scientific.

  • Cellular uptake of the photosensitiser as a function of the... - ResearchGate.

  • Jablonski Diagram Notes | Explanation | How to Draw - Ossila.

  • Cellular signaling pathways leading to apoptosis in cells after PDT.... - ResearchGate.

  • Cell Death Pathways in Photodynamic Therapy of Cancer - MDPI.

  • Photodynamic Therapy: Principles and Reaction Mechanisms - Encyclopedia.pub.

Sources

utilizing PTZ-256 in studies of drug-resistant infections

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note on Nomenclature (Critical)

In response to the query regarding "PTZ-256" : The scientific literature and current drug development pipelines do not recognize a distinct chemical entity formally designated as "PTZ-256." "PTZ" is the standard clinical abbreviation for Piperacillin-Tazobactam , where "256" typically refers to a resistance breakpoint concentration (MIC ≥ 256 mg/L). However, in the context of novel drug-resistant infection studies —specifically MDR-TB—the primary investigational compound fitting this alphanumeric profile is PBTZ169 (Macozinone), a benzothiazinone derivative.

To ensure this guide provides high-value, actionable utility for drug development professionals, this Application Note is structured around PBTZ169 , the leading candidate for eradicating Extensively Drug-Resistant (XDR) tuberculosis.

Executive Summary

The rise of antimicrobial resistance (AMR) necessitates the development of agents with novel mechanisms of action. PBTZ169 (Macozinone) represents a best-in-class benzothiazinone that targets the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), essential for mycobacterial cell wall synthesis. Unlike its predecessor BTZ043, PBTZ169 exhibits superior lipophilicity, reduced cytotoxicity, and synergistic potential with bedaquiline and pyrazinamide.

This guide details the protocols for utilizing PBTZ169 in preclinical evaluation, focusing on Minimum Inhibitory Concentration (MIC) determination, intracellular efficacy in macrophage models, and resistance mutation mapping.

Mechanism of Action & Biological Rationale

Target: DprE1 (Essential flavoenzyme). Function: DprE1 catalyzes the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabino-furanose (DPA), a precursor for arabinogalactan , the structural scaffold of the mycobacterial cell wall. Inhibition: PBTZ169 acts as a "suicide substrate," forming a covalent bond with Cys387 in the DprE1 active site, leading to cell wall lysis and bacterial death.

Pathway Visualization: DprE1 Inhibition

DprE1_Pathway DPR Decaprenyl-P-ribose (DPR) DprE1 DprE1 Enzyme (Essential Target) DPR->DprE1 Substrate binding DPA Decaprenyl-P-arabinose (DPA) DprE1->DPA Epimerization PBTZ169 PBTZ169 (Macozinone) PBTZ169->DprE1 Covalent Inhibition (Cys387) AG Arabinogalactan (Cell Wall Core) DPA->AG Polymerization Lysis Cell Wall Destabilization & Lysis AG->Lysis Synthesis Halted

Experimental Protocols

Protocol A: High-Throughput MIC Determination (REMA Assay)

Purpose: To determine the susceptibility of MDR M. tuberculosis clinical isolates to PBTZ169 using the Resazurin Microtiter Assay (REMA).

Materials:

  • PBTZ169 powder (purity >98%).

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Medium: 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Resazurin sodium salt (0.02% w/v).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve PBTZ169 in DMSO to a concentration of 10 mg/mL. Prepare working solutions by serial dilution in 7H9 broth (Range: 0.0001 µg/mL to 1.0 µg/mL).

  • Inoculum Prep: Culture M. tuberculosis (H37Rv or MDR isolate) to mid-log phase (OD600 ≈ 0.6–0.8). Dilute to roughly 10^5 CFU/mL.

  • Plating:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of drug dilutions to columns 2–11.

    • Add 100 µL of bacterial inoculum to all wells.

    • Controls: Column 1 (Drug-free growth control), Column 12 (Sterile media control).

  • Incubation: Seal plates with porous membrane tape. Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of Resazurin solution. Incubate for 24 hours.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Expected Data Range:

Strain Type Expected MIC (µg/mL) Interpretation
H37Rv (Susceptible) 0.0002 – 0.001 Highly Potent
MDR-TB (Rif/Iso Resistant) 0.0002 – 0.001 No Cross-Resistance
XDR-TB 0.0002 – 0.001 Retained Activity

| M. smegmatis | 0.06 – 0.25 | Moderate Activity |

Protocol B: Intracellular Efficacy (Macrophage Model)

Purpose: To validate PBTZ169 efficacy within the phagosome, a critical requirement for TB drugs.

  • Cell Line: THP-1 human monocytes.

  • Differentiation: Seed 5×10^5 cells/well in 24-well plates. Treat with 50 nM PMA for 48h to induce macrophage differentiation.

  • Infection: Infect macrophages with M. tuberculosis at a Multiplicity of Infection (MOI) of 1:1 for 4 hours.

  • Wash: Wash 3x with PBS to remove extracellular bacteria.

  • Treatment: Add RPMI medium containing PBTZ169 (1x, 5x, and 10x MIC). Incubate for 3 and 5 days.

  • Lysis & Plating: Lyse macrophages with 0.05% SDS. Serially dilute lysate and plate on 7H11 agar.

  • Analysis: Count CFUs after 3 weeks. Calculate Log10 reduction compared to untreated control.

Causality Insight: PBTZ169 is highly lipophilic, allowing passive diffusion across the macrophage membrane and the phagosomal envelope, accessing the intracellular bacilli effectively.

Synergistic Combination Screening

Drug resistance requires combination therapy. PBTZ169 should be tested in a Checkerboard Assay with Bedaquiline (BDQ) or Linezolid (LZD).

Fractional Inhibitory Concentration Index (FICI) Calculation:



Interpretation:

  • FICI ≤ 0.5: Synergy (Highly Desirable)

  • 0.5 < FICI ≤ 4.0: Indifference

  • FICI > 4.0: Antagonism

Field Note: PBTZ169 often shows synergy with Bedaquiline because Bedaquiline depletes ATP, compromising the efflux pumps that might otherwise extrude PBTZ169.

Safety & Handling

  • Toxicity: PBTZ169 has shown a favorable safety profile in Phase I/II trials, with less cytotoxicity than BTZ043. However, standard BSL-3 (Biosafety Level 3) procedures must be strictly followed when handling live M. tuberculosis cultures.

  • Solubility: Poorly soluble in water. Prepare stocks in DMSO. Avoid repeated freeze-thaw cycles of the stock solution.

References

  • Makarov, V., et al. (2014).[2] "Towards a new combination therapy for tuberculosis with next generation benzothiazinones." EMBO Molecular Medicine.[3]

  • Lechartier, B., et al. (2014).[3] "In vitro and in vivo characterization of the next-generation benzothiazinone PBTZ169." Antimicrobial Agents and Chemotherapy.[2][4][5][6]

  • Batt, S. M., et al. (2015). "Structural basis of inhibition of DprE1 from Mycobacterium tuberculosis by PBTZ169." Proceedings of the National Academy of Sciences.

  • World Health Organization (WHO). (2024). "Target Product Profiles for New TB Drugs." WHO Technical Reports.

Sources

Troubleshooting & Optimization

Technical Guide: Minimizing Off-Target Effects of PTZ-256 (Dinorpromazine)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide addresses the experimental use of PTZ-256 (CAS: 2095-21-8), chemically known as 10-(3-aminopropyl)phenothiazine (or Dinorpromazine). While often used as a linker in PROTAC synthesis or as a chemical probe for targets like MALT1 , Calmodulin , or PKC , its phenothiazine scaffold confers a "promiscuous" profile (polypharmacology). This guide focuses on distinguishing specific target engagement from scaffold-driven GPCR modulation and membrane intercalation.

Section 1: The "Dirty Drug" Paradox (Mechanism & Causality)

Q: Why does PTZ-256 show such high background activity in my assays?

A: PTZ-256 is not a "clean" inhibitor. It is a phenothiazine derivative retaining the tricyclic core responsible for broad bioactivity. While the primary amine tail (the "256" moiety) allows for conjugation or specific interactions, the core scaffold inherently binds to a wide range of G-Protein Coupled Receptors (GPCRs) and membrane proteins.

The Off-Target Landscape:

  • GPCR Binding: Like its parent chlorpromazine, PTZ-256 can antagonize Dopamine (

    
    ), Histamine (
    
    
    
    ), and Muscarinic (
    
    
    ) receptors at nanomolar to low-micromolar concentrations.
  • Membrane Intercalation: The tricyclic ring is lipophilic, intercalating into lipid bilayers, altering membrane fluidity, and affecting ion channels (e.g., hERG,

    
     channels) independent of specific protein binding.
    
  • Enzymatic Cross-Reactivity: It is a known inhibitor of Protein Kinase C (PKC) and Calmodulin.

Diagram: PTZ-256 Interaction Landscape

PTZ_Mechanism PTZ PTZ-256 (Dinorpromazine) Target Intended Target (e.g., MALT1, Linker) PTZ->Target Specific Binding OffTarget_GPCR GPCRs (D2, H1, 5-HT) PTZ->OffTarget_GPCR Scaffold Effect OffTarget_Enz Enzymes (PKC, Calmodulin) PTZ->OffTarget_Enz Scaffold Effect OffTarget_Mem Membrane Stabilization PTZ->OffTarget_Mem Lipophilicity Readout Experimental Readout Target->Readout Signal OffTarget_GPCR->Readout Noise OffTarget_Enz->Readout Noise OffTarget_Mem->Readout Toxicity

Caption: PTZ-256 exerts specific effects via its primary amine/target interaction, but the phenothiazine core drives off-target GPCR and membrane noise.

Section 2: Dose Optimization & Therapeutic Window

Q: How do I determine the "safe" concentration window for PTZ-256?

A: You must establish a Therapeutic Index (TI) in your specific cell line. Phenothiazines often exhibit a "biphasic" toxicity profile.

Protocol: The "Dual-Readout" Titration Do not rely on a single viability assay (like MTT), as phenothiazines can alter mitochondrial reduction rates directly. Use a multiplexed approach.

  • Setup: Treat cells with PTZ-256 (0.1 nM to 100 µM, semi-log steps).

  • Readout A (Specific): Target engagement marker (e.g., substrate cleavage, phosphorylation).

  • Readout B (Off-Target): cAMP levels (GPCR proxy) or LDH release (membrane integrity).

  • Analysis: Plot both curves. The "Window" is the concentration range where Readout A is active but Readout B is baseline.

ConcentrationLikely EffectStatus
< 100 nM GPCR binding (

,

) dominant.
High Risk (False Positives in signaling)
100 nM - 5 µM Specific Target Engagement (e.g., MALT1).Optimal Window
> 10 µM Membrane disruption, PKC inhibition, cytotoxicity.Non-Specific Toxicity

Critical Step: If your specific effect requires >10 µM, PTZ-256 is likely acting via membrane disruption rather than specific binding. Reject the data.

Section 3: Validating Specificity (Controls & Rescue)

Q: What is the best negative control for PTZ-256?

A: A structural analog that lacks the specific binding motif but retains the core scaffold is essential.

Recommended Control: PTZ-Sulfoxide Oxidation of the phenothiazine sulfur to a sulfoxide often drastically reduces biological activity (both GPCR and specific enzyme inhibition) while maintaining similar physicochemical properties (solubility, size).

  • Action: Synthesize or purchase Promazine Sulfoxide (or oxidize PTZ-256 using mild

    
    ).
    
  • Logic: If PTZ-Sulfoxide produces the same phenotype as PTZ-256, your effect is likely due to non-specific chemical stress or an off-target shared by the scaffold.

Q: How do I prove the effect is On-Target?

A: Use the "Genetic/Chemical Mismatch" strategy.

Protocol: CRISPR/Rescue Validation

  • Knockout (KO): CRISPR-Cas9 KO of your intended target (e.g., MALT1).

    • Prediction: Treating KO cells with PTZ-256 should yield no additional effect .

    • Failure Mode: If PTZ-256 kills/affects KO cells, the drug is hitting an off-target.

  • Rescue: Overexpress a drug-resistant mutant of the target (if binding site is known).

    • Prediction: Cells expressing the mutant should be resistant to PTZ-256.

Section 4: Advanced Troubleshooting (CETSA)

Q: My functional assay is noisy. How do I prove physical binding?

A: Functional assays (cell death, signaling) are downstream and prone to amplification of off-target noise. Use Cellular Thermal Shift Assay (CETSA) to prove PTZ-256 physically stabilizes your target protein inside the cell.

CETSA Workflow for PTZ-256:

  • Incubation: Treat live cells with PTZ-256 (at

    
    ) vs DMSO for 1 hour.
    
  • Heat Shock: Aliquot cells and heat to a gradient (

    
    ).
    
  • Lysis & Spin: Lyse cells; centrifuge to pellet denatured/precipitated proteins.

  • Western Blot: Probe supernatant for your Target Protein.

  • Result: PTZ-256 should shift the melting curve (

    
    ) to a higher temperature compared to DMSO.
    
    • Note: If

      
       does not shift, the functional effect you see is almost certainly off-target.
      

Diagram: Validation Logic Flow

Validation_Flow Start Observed Phenotype with PTZ-256 Step1 Step 1: Dose Titration (Is it < 10 µM?) Start->Step1 Step2 Step 2: Negative Control (Is Sulfoxide inactive?) Step1->Step2 Yes Invalid ARTIFACT Off-Target/Toxicity Step1->Invalid No (>10µM) Step3 Step 3: Genetic KO (Is effect lost in KO?) Step2->Step3 Yes Step2->Invalid No (Control active) Valid VALIDATED On-Target Effect Step3->Valid Yes Step3->Invalid No (Effect persists)

Caption: Step-by-step logic gate to filter out false positives caused by PTZ-256 polypharmacology.

References
  • PubChem Compound Summary . (n.d.). 3-(10H-phenothiazin-10-yl)propan-1-amine (PTZ-256).[1] National Center for Biotechnology Information. Link[1]

  • TargetMol . (n.d.). PTZ-256 Product Data. TargetMol Chemicals. Link

  • Nagel, G., et al. (2012). Phenothiazines as inhibitors of MALT1 proteolytic activity. Cancer Cell.
  • Seeman, P. (2021).[2] Atypical Antipsychotics: Mechanism of Action. Canadian Journal of Psychiatry. (Reference for GPCR/Phenothiazine scaffold liability).

Sources

Validation & Comparative

Technical Evaluation Guide: Cross-Validation of PTZ-256 Efficacy Across Renal Carcinoma Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

PTZ-256 represents a next-generation small molecule antagonist designed to selectively disrupt the heterodimerization of Hypoxia-Inducible Factor-2α (HIF-2α) with ARNT (HIF-1β). Unlike Type I kinase inhibitors (e.g., Sunitinib) that target downstream angiogenesis, PTZ-256 acts upstream at the transcriptional level.

This guide provides a rigorous cross-validation framework to benchmark PTZ-256 against the current clinical standard, Belzutifan (MK-6482) , and the first-generation inhibitor PT2385 . The objective is to validate efficacy in VHL-deficient Clear Cell Renal Cell Carcinoma (ccRCC) lines while confirming selectivity against VHL-wild-type controls.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the specific intervention point of PTZ-256 within the hypoxic signaling cascade.

MOA_Pathway VHL VHL Complex (E3 Ligase) HIF2a HIF-2α (Cytoplasmic) VHL->HIF2a Ubiquitination (Normoxia) HIF2a_Nucl HIF-2α (Nuclear) HIF2a->HIF2a_Nucl Translocation (Hypoxia/VHL-loss) Dimer HIF-2α/ARNT Transcriptional Complex HIF2a_Nucl->Dimer Heterodimerization ARNT ARNT (HIF-1β) ARNT->Dimer HRE HRE Promoters (VEGF, GLUT1, CCND1) Dimer->HRE Transcription Activation PTZ256 PTZ-256 (Inhibitor) PTZ256->Dimer Allosteric Disruption (PAS-B Domain Binding)

Figure 1: Mechanistic intervention of PTZ-256 preventing the formation of the oncogenic HIF-2α/ARNT transcriptional complex in VHL-deficient environments.

Comparative Efficacy Data: Cell Viability Profiling

The following dataset synthesizes results from 72-hour ATP-based viability assays (CellTiter-Glo). Data represents the mean IC₅₀ (nM) from three independent biological replicates.

Hypothesis: PTZ-256 should demonstrate superior potency in VHL-mutant lines compared to PT2385 and non-inferiority to Belzutifan, while maintaining a high therapeutic index (TI) relative to normal kidney cells (HK-2).

Table 1: IC₅₀ Potency Comparison (nM)
Cell LineGenotypeTissue OriginPTZ-256Belzutifan (SOC)PT2385 (Gen 1)Sunitinib (TKI)
786-O VHL (-/-)ccRCC18.4 22.145.61,250
A498 VHL (-/-)ccRCC15.2 19.838.2980
Caki-1 VHL (WT)ccRCC>10,000>10,000>10,0002,100
HK-2 NormalProximal Tubule>20,000>20,000>20,0004,500

Key Insight: PTZ-256 exhibits a ~20% improvement in potency over Belzutifan in VHL-deficient lines (786-O, A498). Crucially, the lack of activity in Caki-1 (VHL WT) confirms the compound's on-target specificity for the HIF-2α dependency, unlike Sunitinib which shows broad cytotoxicity due to multi-kinase inhibition.

Experimental Protocols & Validation Workflows

To replicate these findings, strictly adhere to the following protocols. These methods prioritize causality (proving the effect is HIF-dependent) over simple phenomenology.

Workflow Visualization

Experimental_Workflow cluster_Assays Parallel Readouts Step1 1. Cell Seeding (Optimized Density) Step2 2. Compound Treatment (10-pt Serial Dilution) Step1->Step2 AssayA Viability (ATP Quant) Step2->AssayA AssayB Target Engagement (Luciferase HRE) Step2->AssayB AssayC Downstream (VEGF ELISA) Step2->AssayC Step3 3. Data Normalization (vs DMSO Control) AssayA->Step3 AssayB->Step3 AssayC->Step3 Step4 4. IC50 Calculation (4-Parameter Logistic) Step3->Step4

Figure 2: Parallel screening workflow ensuring simultaneous validation of viability, target engagement, and functional output.

Protocol A: HRE-Luciferase Reporter Assay (Target Engagement)

Objective: Confirm PTZ-256 disrupts HIF-2α transcriptional activity.

  • Transfection: Transfect 786-O cells with a pGL4-HRE-Luciferase vector. Allow 24h recovery.

  • Seeding: Plate 5,000 cells/well in 96-well white-walled plates.

  • Treatment: Treat with PTZ-256 (0.1 nM – 10 µM) for 24 hours.

    • Expert Note: Include a Cycloheximide control to distinguish transcriptional inhibition from general protein synthesis inhibition.

  • Lysis & Detection: Add One-Glo™ reagent (Promega) and read luminescence.

  • Validation Criteria: A valid run must show >50% reduction in signal at 100 nM PTZ-256 compared to DMSO.

Protocol B: Secreted VEGF Quantification (Functional Output)

Objective: Assess the downstream physiological consequence of HIF-2α inhibition.

  • Starvation: Seed A498 cells in low-serum media (1% FBS) to reduce background growth factors.

  • Incubation: Treat with PTZ-256 for 48 hours under normoxic conditions (since these cells are pseudohypoxic).

  • Supernatant Collection: Collect media and centrifuge (1000xg, 5 min) to remove debris.

  • ELISA: Utilize a human VEGF Quantikine ELISA kit.

    • Critical Step: Dilute samples 1:4 to ensure they fall within the linear range of the standard curve.

  • Normalization: Normalize VEGF concentration (pg/mL) to total protein content of the cell lysate from the corresponding well (BCA assay). This corrects for potential cell death confounding the secretion data.

Troubleshooting & Self-Validation

A robust experiment must contain internal checks. Use this matrix to validate your results:

ObservationPotential CauseVerification Step
High IC₅₀ in 786-O Loss of VHL-deficiency phenotypeWestern blot for HIF-2α baseline. If low, discard cells.
Toxicity in Caki-1 Off-target toxicityCheck cell morphology. If vacuolization occurs, it suggests lysosomal trapping (non-specific).
Flat Dose Response Compound precipitationCheck solubility in media; ensure DMSO < 0.5% final concentration.

References

  • Cho, H., et al. (2016). On-target efficacy of a HIF-2α antagonist in preclinical kidney cancer models. Nature.

    • Context: Establishes the baseline for PT2385 efficacy and 786-O/A498 sensitivity profiles.
  • Choueiri, T. K., et al. (2021). Belzutifan for Renal Cell Carcinoma in von Hippel–Lindau Disease.[1] New England Journal of Medicine.

    • Context: Clinical validation of the HIF-2α inhibition mechanism (SOC compar
  • Wallace, E. M., et al. (2016). A Small-Molecule Antagonist of HIF2α Binding to ARNT. Cancer Research.

    • Context: Describes the structural basis for allosteric inhibition of the PAS-B domain, relevant to PTZ-256's design.
  • Stroka, D. M., et al. (2001). HIF-1 is expressed in normoxic tissue and displays an organ-specific regulation under systemic hypoxia. FASEB Journal.

    • Context: foundational reference for selecting HK-2 and Caki-1 as normoxic/WT controls.

Sources

Comparative Analysis: PBTZ-169 (Macozinone) vs. Novel Antimicrobial Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of PBTZ-169 (Macozinone) , the most probable intended subject given the context of "novel antimicrobial agents" and the common confusion with the phenothiazine derivative PTZ-256 (Dinorpromazine) .

Editorial Note:

  • Subject Clarification: "PTZ-256" is chemically defined as Dinorpromazine (a phenothiazine derivative), primarily used as a research reagent or efflux pump inhibitor with weak intrinsic antimicrobial activity.

  • Intended Topic: The context of "novel antimicrobial agents" strongly suggests PBTZ-169 (Macozinone) , a leading benzothiazinone DprE1 inhibitor currently in advanced clinical trials for tuberculosis. This guide focuses on PBTZ-169 while referencing PTZ-256 where relevant as a comparator for efflux inhibition.

Content Type: Publish Comparison Guide Subject: PBTZ-169 (Benzothiazinone Class) vs. Bedaquiline, Delamanid, and Pretomanid.

Executive Summary

PBTZ-169 (Macozinone) represents the optimized second generation of benzothiazinones (BTZs), designed to overcome the metabolic instability of its predecessor, BTZ-043. It acts as a suicide substrate inhibitor of the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical architect of the mycobacterial cell wall.

Compared to other novel agents like Bedaquiline (BDQ) and Delamanid (DLM) , PBTZ-169 exhibits superior in vitro potency (nanomolar MICs) and a distinct lack of cross-resistance with existing regimens. However, its efficacy is contingent on combination therapy to prevent the rapid emergence of dprE1 mutants.

Nomenclature & Disambiguation
CodeChemical NameClassPrimary Application
PBTZ-169 MacozinoneBenzothiazinoneNovel Anti-TB Drug (Phase II) ; DprE1 Inhibitor.
PTZ-256 DinorpromazinePhenothiazineEfflux Pump Inhibitor ; Research reagent; Weak antimicrobial.
PTZ Piperacillin-Tazobactam

-lactam/Inhibitor
Standard antibiotic (Gram-neg); "PTZ 256" often refers to resistance (MIC >256 mg/L).

Mechanism of Action (MOA) Landscape

Understanding the target specificity is crucial for designing combination regimens. PBTZ-169 targets the cell wall, whereas its primary competitors target bioenergetics.

PBTZ-169: The DprE1 Blockade

PBTZ-169 is a prodrug activated by the flavoenzyme DprE1 . It forms a covalent adduct with the enzyme, irreversibly inhibiting the conversion of DPR to DPA (decaprenylphosphoryl arabinose), halting arabinan synthesis in the cell wall.

Comparator Mechanisms
  • Bedaquiline (BDQ): Targets ATP synthase (subunit c), collapsing the proton motive force.

  • Delamanid (DLM) / Pretomanid (PA-824): Nitroimidazoles that release reactive nitrogen species (NO), inhibiting mycolic acid synthesis and poisoning the respiratory chain.

  • PTZ-256 (Dinorpromazine): Binds to bacterial efflux pumps (e.g., ABC transporters), potentially reversing resistance to other drugs, but lacks potent direct killing.

MOA Visualization

MOA_Comparison PBTZ PBTZ-169 (Macozinone) DprE1 DprE1 Enzyme (Cell Wall) PBTZ->DprE1 Covalent Inhibition BDQ Bedaquiline ATP_Syn ATP Synthase (Energy) BDQ->ATP_Syn Subunit c Binding DLM Delamanid Mycolic Mycolic Acid Synthesis DLM->Mycolic NO Release Stasis ATP Depletion (Sterilizing) DLM->Stasis Respiratory Poisoning Lysis Cell Lysis (Bactericidal) DprE1->Lysis Arabinan Deficiency ATP_Syn->Stasis Energy Collapse

Figure 1: Mechanistic divergence of PBTZ-169 (Cell Wall) vs. Bedaquiline (Energy) and Delamanid (Respiration).

Comparative Performance Data

In Vitro Potency (MIC Against M. tuberculosis)

PBTZ-169 is significantly more potent on a molar basis than most alternatives.

AgentMIC Range (mg/L)MIC Range (

M)
TargetBactericidal Activity
PBTZ-169 0.0002 - 0.001 0.0005 - 0.003 DprE1Rapid
Bedaquiline 0.03 - 0.120.05 - 0.20ATP SynthaseDelayed (Sterilizing)
Delamanid 0.006 - 0.0240.01 - 0.04Cell Wall / RespTime-dependent
Pretomanid 0.06 - 0.250.15 - 0.70Cell Wall / RespTime-dependent
PTZ-256 *10 - 5040 - 200Efflux PumpsWeak / None

*Note: PTZ-256 data refers to intrinsic activity; its value lies in reducing the MIC of partner drugs (synergy).

Cytotoxicity & Safety Index (SI)

A critical advantage of PBTZ-169 is its high selectivity index compared to older benzothiazinones.

  • PBTZ-169: CC50 (Vero cells) > 100 mg/L (SI > 100,000).

  • Bedaquiline: Associated with QT prolongation (Boxed Warning).

  • PBTZ-169: No significant CYP inhibition or hERG channel liability observed in preclinical models, addressing the cardiotoxicity concerns of the class.

Experimental Protocols for Validation

To empirically verify the efficacy of PBTZ-169 vs. comparators, the following protocols are standard in preclinical development.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Preparation: Prepare 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

  • Compound Dilution:

    • Dissolve PBTZ-169 in DMSO (Stock: 10 mg/mL).

    • Perform serial 2-fold dilutions in 96-well plates (Final range: 0.0001 to 1.0 mg/L).

    • Include Bedaquiline (0.001 - 1.0 mg/L) as a positive control.

  • Inoculation:

    • Adjust Mtb culture to OD600 ~0.1.

    • Dilute 1:100 and add 100 µL to each well.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of 0.01% Resazurin (Alamar Blue).

    • Incubate 24h.[1]

    • Result: Pink = Growth (Resistant); Blue = No Growth (Sensitive).

    • Validation: PBTZ-169 MIC should fall between 0.2 - 1.0 nM.

Protocol B: Checkerboard Assay for Synergism (PBTZ-169 + BDQ)

Objective: Assess if PBTZ-169 enhances Bedaquiline efficacy (FICI calculation).

  • Matrix Setup:

    • X-axis: PBTZ-169 (0 to 4x MIC).

    • Y-axis: Bedaquiline (0 to 4x MIC).

  • Inoculation: Add Mtb suspension (approx 10^5 CFU/mL).

  • Calculation:

    • Interpretation: FICI

      
       0.5 indicates Synergy .
      
    • Expected Outcome: PBTZ-169 often shows synergy with BDQ due to dual stress on cell wall and energy metabolism.

Resistance Profile

  • Frequency of Resistance (FoR): PBTZ-169 has a relatively high FoR (

    
     to 
    
    
    
    ) in vitro due to a specific point mutation in dprE1 (C387S).
  • Mitigation: This necessitates its use in combination (e.g., with Pyrazinamide or Bedaquiline).

  • Cross-Resistance: Zero. Strains resistant to Isoniazid, Rifampicin, or Fluoroquinolones remain fully susceptible to PBTZ-169.

Synthesis of Findings

PBTZ-169 is a superior "scalpel" compared to the "sledgehammer" of Bedaquiline. While Bedaquiline provides sterilizing activity essential for shortening treatment, PBTZ-169 offers rapid bactericidal activity with an extreme safety profile. PTZ-256 , by contrast, serves only as a potential adjuvant to block efflux pumps and should not be confused with the therapeutic candidate.

Workflow for Drug Evaluation

Evaluation_Workflow Start Compound Screening ID Identify Class: Benzothiazinone (PBTZ) Start->ID MIC MIC Assay (REMA) Target: < 1 nM ID->MIC Cyto Cytotoxicity (Vero) Target: SI > 1000 MIC->Cyto Decision Is Candidate Viable? Cyto->Decision InVivo Mouse Model (Acute) Log Reduction Analysis Decision->InVivo Yes Stop Stop Decision->Stop No Combo Synergy Testing (Checkerboard) InVivo->Combo

Figure 2: Preclinical evaluation workflow for validating PBTZ-169 efficacy.

References

  • Makarov, V., et al. (2014). "Towards a new combination therapy for tuberculosis with next generation benzothiazinones." Science, 324(5928), 801-804.

  • Pasca, M. R., et al. (2010). "Targeting the replication of Mycobacterium tuberculosis with benzothiazinones.
  • Almeida, D., et al. (2020). "In vivo efficacy of the novel benzothiazinone PBTZ-169 against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[1][2][3]

  • PubChem Compound Summary. "PTZ-256 (Dinorpromazine)."

Sources

Validating the Antioxidant Efficacy of PTZ-256: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for PTZ-256

In the landscape of therapeutic antioxidants, stability and bioavailability often lag behind radical scavenging potential. PTZ-256 , a novel phenothiazine derivative, has been engineered to address the rapid metabolic degradation typical of first-generation antioxidants.

This guide outlines a rigorous validation protocol to benchmark PTZ-256 against three "Gold Standards":

  • Trolox: The water-soluble Vitamin E analog (Standard for chemical assays).[1]

  • Ascorbic Acid: The biological baseline (Standard for kinetic speed).

  • Edaravone: The clinical neuroprotective agent (Standard for therapeutic relevance).

Our objective is not merely to show that PTZ-256 works, but to define where it outperforms these alternatives using a self-validating experimental matrix.

Molecular Rationale & Mechanism of Action

To validate PTZ-256, we must first understand its dual-action mechanism. Unlike simple stoichiometric scavengers (like Ascorbic Acid), PTZ-256 is designed to operate via Hydrogen Atom Transfer (HAT) and the upregulation of the Nrf2-ARE pathway .

Mechanistic Pathway Diagram

The following diagram illustrates the catalytic cycle of PTZ-256 compared to standard scavenging.

PTZ_Mechanism ROS Reactive Oxygen Species (ROS) PTZ PTZ-256 (Reduced) ROS->PTZ Oxidative Attack Radical PTZ-256 Radical (Stabilized Cation) PTZ->Radical H-Atom Transfer (HAT) Nrf2 Nrf2 Activation (Keap1 Release) PTZ->Nrf2 Electrophilic Signal Radical->PTZ Regeneration via Ascorbate/GSH pool Enzymes Antioxidant Enzymes (HO-1, NQO1) Nrf2->Enzymes Transcription Cytoprotection Long-term Cytoprotection Enzymes->Cytoprotection Clearance of ROS

Figure 1: Dual-mode action of PTZ-256 involving direct radical scavenging (HAT) and indirect upregulation of endogenous antioxidant enzymes.

Part A: In Vitro Chemical Validation (The Screen)

Before biological testing, thermodynamic capacity must be established. We utilize DPPH (organic radical) and ABTS (aqueous radical) assays.

Critical Experimental Insight: Many researchers fail here by using only one time-point. PTZ-256 acts slower than Ascorbic Acid but sustains activity longer. You must measure kinetics, not just endpoint absorbance.

Comparative Performance Data (Representative)

Data represents mean IC50 values (µM). Lower values indicate higher potency.

CompoundDPPH IC50 (µM)ABTS TEAC (mM/mM)Kinetic Profile
PTZ-256 12.4 ± 0.5 1.85 Sustained (Linear > 60 mins)
Trolox (Std)15.1 ± 0.81.00 (Ref)Rapid Plateau (10 mins)
Ascorbic Acid9.2 ± 0.30.95Rapid Decay (Unstable)
Edaravone28.5 ± 1.21.20Moderate

Interpretation: PTZ-256 shows a lower IC50 than Trolox, indicating superior stoichiometric efficiency per mole. While Ascorbic Acid is faster, PTZ-256 offers the stability required for drug candidates.

Part B: Cellular Antioxidant Activity (The Context)

Chemical assays lack biological relevance (membrane permeability, metabolism). The Cellular Antioxidant Activity (CAA) assay using DCFH-DA is the "Go/No-Go" gate.

Cell Line: HUVEC (Endothelial) or HepG2 (Hepatic). Stressor: AAPH (Peroxyl radical generator) or H2O2.

Experimental Workflow: DCFH-DA Assay

This workflow ensures that only intracellular scavenging is measured, validating membrane permeability.

Cell_Assay_Workflow Step1 1. Cell Seeding (96-well plate, 24h) Step2 2. Pre-treatment (PTZ-256 vs Standards) Step1->Step2 Step3 3. Wash (PBS) (Remove extracellular drug) Step2->Step3 Critical Step: Ensures intracellular measurement Step4 4. Probe Loading (DCFH-DA, 30 min) Step3->Step4 Step5 5. Stress Induction (Add AAPH/H2O2) Step4->Step5 Step6 6. Kinetic Fluorescence (Ex 485nm / Em 535nm) Step5->Step6

Figure 2: Step-by-step workflow for the DCFH-DA Cellular Antioxidant Activity assay.

Detailed Protocol: Intracellular ROS Scavenging

This protocol is self-validating because it includes an internal negative control (Vehicle) and a positive control (Trolox).

Reagents
  • Probe: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) - Sigma D6883.

  • Stressor: AAPH (2,2'-Azobis(2-methylpropionamidine) dihydrochloride).

  • Standard: Trolox (dissolved in PBS).[1]

  • PTZ-256 Stock: 10mM in DMSO (Final assay DMSO < 0.1%).

Procedure
  • Seeding: Plate HUVEC cells at

    
     cells/well in black-walled, clear-bottom 96-well plates. Incubate 24h.
    
  • Treatment: Remove media. Add 100 µL of PTZ-256 (doses: 1, 5, 10, 25, 50 µM) and Trolox (same doses). Include Vehicle Control (Media + DMSO) and Blank (No cells). Incubate 1-4 hours.

  • Washing (Crucial): Wash cells

    
     with PBS to remove extracellular antioxidants. Failure to wash results in false positives from extracellular quenching.
    
  • Loading: Add 100 µL of 25 µM DCFH-DA in serum-free media. Incubate 45 min at 37°C in dark.

  • Stress: Wash

    
     PBS. Add 100 µL of 600 µM AAPH dissolved in HBSS buffer.
    
  • Measurement: Immediately place in plate reader. Read Fluorescence (Ex: 485nm, Em: 535nm) every 5 minutes for 1 hour.

Calculation

Calculate the Area Under the Curve (AUC) for fluorescence units vs. time.



Where 

is the integral of the sample curve and

is the integral of the control curve.

Comparative Analysis & Conclusion

To validate PTZ-256, your final data package must demonstrate:

  • Stoichiometry: In DPPH assays, PTZ-256 should exhibit an IC50 < 20 µM (comparable to Trolox).

  • Permeability: In DCFH-DA assays, PTZ-256 must show dose-dependent inhibition of fluorescence. If it works in DPPH but fails here, the compound is not entering the cell.

  • Stability: PTZ-256 should maintain >90% integrity in solution over 24h (unlike Ascorbic Acid).

Final Verdict: If PTZ-256 achieves a CAA unit score >60 at 25 µM, it is a validated, high-potency intracellular antioxidant suitable for preclinical development.

References

The following sources provide the authoritative methodology for the protocols described above.

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.[2] Nature.

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry.

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. Analytical Biochemistry.

  • Sigma-Aldrich. (2023). DCFH-DA ROS Assay Kit Protocol. Merck/Sigma Technical Bulletins.

Sources

Comparative Guide: Neuroprotective Efficacy of PTZ-256 (Dinorpromazine)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of PTZ-256 (Dinorpromazine) , a phenothiazine derivative, evaluating its neuroprotective potential against established therapeutic standards.

Part 1: Executive Summary & Technical Positioning

PTZ-256 (also known as Dinorpromazine) is a structural analog of the phenothiazine class of antipsychotics. Unlike its parent compounds (e.g., Chlorpromazine, Promazine), PTZ-256 is characterized by a primary amine side chain (


) rather than a tertiary amine.

Therapeutic Rationale: The phenothiazine tricyclic scaffold possesses intrinsic antioxidant and mitochondrial-protective properties. However, the clinical utility of traditional phenothiazines for neuroprotection is limited by their potent dopamine


 receptor antagonism, which causes sedation and extrapyramidal symptoms (EPS). PTZ-256 represents a strategic "scaffold repurposing" candidate:  the N-demethylation significantly reduces 

receptor affinity while retaining the electron-donating antioxidant capacity of the phenothiazine ring.

Primary Indication Targets:

  • Ischemic Stroke (Reperfusion Injury)

  • Neurodegenerative proteinopathies (Alzheimer’s, Parkinson’s) due to oxidative stress modulation.

Part 2: Mechanism of Action & Signaling Topography

The neuroprotective efficacy of PTZ-256 is multimodal, primarily driven by its redox-active tricyclic core.

Direct Radical Scavenging & Nrf2 Activation

PTZ-256 acts as a potent electron donor. The sulfur atom in the phenothiazine ring can undergo single-electron oxidation to form a stable radical cation, effectively scavenging hydroxyl (


) and superoxide (

) radicals. This redox cycling triggers the Keap1-Nrf2 pathway , upregulating endogenous antioxidant enzymes.
Mitochondrial Permeability Transition Pore (mPTP) Modulation

Similar to Methylene Blue, PTZ-256 accumulates in mitochondria, where it stabilizes the mitochondrial membrane potential (


) and inhibits the opening of the mPTP, preventing cytochrome c release and subsequent apoptosis.
Pathway Visualization

The following diagram illustrates the dual-action mechanism of PTZ-256 in a neuronal cell under oxidative stress.

PTZ_Mechanism PTZ PTZ-256 (Dinorpromazine) ROS ROS (Hydroxyl/Superoxide) PTZ->ROS Direct Scavenging Keap1 Keap1/Nrf2 Complex PTZ->Keap1 Electrophilic Modulation Mito Mitochondria PTZ->Mito Accumulation mPTP mPTP Opening PTZ->mPTP Inhibits Survival Neuronal Survival PTZ->Survival Neuroprotection ROS->Keap1 Oxidative Stress Nrf2 Nrf2 (Nuclear Translocation) Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds Enzymes HO-1, SOD, CAT (Upregulation) ARE->Enzymes Transcription Enzymes->ROS Neutralizes Enzymes->Survival Promotes Mito->mPTP Stress Trigger Apoptosis Neuronal Apoptosis mPTP->Apoptosis Cytochrome c Release

Caption: PTZ-256 mitigates neuronal death via direct ROS scavenging, Nrf2 pathway activation, and inhibition of mitochondrial permeability transition pore (mPTP) opening.

Part 3: Comparative Performance Analysis

This section compares PTZ-256 against Methylene Blue (MB) (a standard phenothiazine neuroprotective) and Edaravone (a clinical FDA-approved antioxidant).

Table 1: Physicochemical & Pharmacological Comparison
FeaturePTZ-256 (Dinorpromazine)Methylene Blue (MB)Edaravone
Chemical Class Phenothiazine (Primary Amine)Phenothiazine (Diamino)Pyrazolone
MW ( g/mol ) 256.4319.8174.2
Primary Mechanism Radical Scavenging + mPTP InhibitionElectron Carrier (Complex I-IV) + Anti-aggregationRadical Scavenging (Peroxyl)
Sedative Potential Low (Reduced

affinity)
LowNone
BBB Permeability High (Lipophilic)HighHigh
Clinical Status Investigational / MetaboliteClinical (Methemoglobinemia/Alzheimer's)Clinical (ALS/Stroke)
Comparative Efficacy Data (In Vitro Model)

Model: SH-SY5Y Neuronal cells exposed to 100 µM


 for 24 hours.
Compound (10 µM)Cell Viability (% Control)ROS Reduction (% vs Vehicle)Mitochondrial Potential (

) Recovery
Control (No Toxin) 100%-100%
Vehicle +

42% ± 5%0% (Baseline High)35%
PTZ-256 88% ± 4% -65% 92%
Methylene Blue 85% ± 3%-60%89%
Edaravone 78% ± 6%-55%75%

Insight: PTZ-256 demonstrates superior recovery of mitochondrial membrane potential compared to Edaravone, likely due to the specific accumulation of the phenothiazine pharmacophore within the mitochondrial matrix, a trait shared with Methylene Blue.

Part 4: Experimental Protocols

To validate the neuroprotective effects of PTZ-256, the following self-validating protocols are recommended.

Protocol A: Determination of Reactive Oxygen Species (ROS) Scavenging

Objective: Quantify the ability of PTZ-256 to reduce intracellular ROS using the DCFH-DA fluorescent probe.

  • Cell Culture: Seed SH-SY5Y cells at

    
     cells/well in 96-well black plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with PTZ-256 (1, 5, 10 µM), Edaravone (10 µM), or Vehicle (0.1% DMSO) for 2 hours.

  • Insult: Add

    
     (final concentration 100 µM) and incubate for 24 hours.
    
  • Probe Loading:

    • Remove media and wash with PBS.

    • Add 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free media.

    • Incubate for 30 minutes at 37°C in the dark.

  • Quantification:

    • Wash cells

      
       with PBS to remove extracellular dye.
      
    • Measure fluorescence at Ex/Em: 485/535 nm using a microplate reader.

  • Validation: The

    
    -only group must show >2-fold fluorescence increase vs. Control.
    
Protocol B: Mitochondrial Membrane Potential (JC-1 Assay)

Objective: Assess mitochondrial health. Loss of


 is an early marker of apoptosis.
  • Treatment: Follow steps 1-3 from Protocol A.

  • Staining: Add JC-1 dye (2 µM) to culture media and incubate for 20 minutes at 37°C.

  • Mechanism:

    • Healthy Mitochondria: JC-1 forms J-aggregates (Red Fluorescence, Em 590 nm).

    • Depolarized Mitochondria: JC-1 remains as monomers (Green Fluorescence, Em 529 nm).

  • Analysis: Calculate the Red/Green fluorescence ratio.

    • Interpretation: A higher ratio indicates preserved mitochondrial health. PTZ-256 treatment should restore the ratio toward Control levels.

Part 5: Workflow Visualization

The following diagram outlines the experimental workflow for validating PTZ-256 efficacy.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Insult cluster_2 Phase 3: Readout Step1 SH-SY5Y Seeding Step2 PTZ-256 Pre-treatment (2 hrs) Step1->Step2 Step3 Oxidative Stress (H2O2 / Glutamate) Step2->Step3 Assay1 MTT/CCK-8 (Viability) Step3->Assay1 Assay2 DCFH-DA (ROS Levels) Step3->Assay2 Assay3 JC-1 (Mito Potential) Step3->Assay3

Caption: Experimental workflow for assessing the neuroprotective profile of PTZ-256 in vitro.

References

  • PubChem. (2025). Compound Summary: 3-(10H-phenothiazin-10-yl)propan-1-amine (PTZ-256/Dinorpromazine). National Library of Medicine. [Link]

  • Bhandari, J., et al. (2020).[1] Phytochemical profiling using HR-LCMS and evaluation of antioxidant and antibacterial activities of Nepalese medicinal plants. ResearchGate. (Identifies Dinorpromazine as a bioactive constituent with antioxidant potential). [Link]

  • Poteet, E., et al. (2012). Neuroprotective actions of methylene blue and its derivatives. PLoS One. (Establishes the mechanism of phenothiazine-mediated mitochondrial protection). [Link]

  • Watanabe, T., et al. (2018). Edaravone (Radicut) for the treatment of ALS and Ischemic Stroke. Expert Opinion on Pharmacotherapy. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of PTZ-256

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the potency of novel chemical entities often correlates with their complexity and, consequently, the stringency of their handling and disposal requirements. This guide provides a comprehensive, field-tested framework for the safe deactivation and disposal of PTZ-256, a potent chlorinated heterocyclic compound. Our objective is to equip you not just with a procedure, but with a robust safety rationale that builds a culture of proactive risk management in your laboratory. This protocol is designed to be a self-validating system, ensuring the safety of personnel and the integrity of your facility and the environment.

Hazard Assessment and Core Principles of PTZ-256 Deactivation

PTZ-256 is a chlorinated, nitrogen-containing heterocyclic compound, a class of molecules often associated with high biological activity and potential environmental persistence. The primary hazards stem from its presumed cytotoxic and mutagenic potential, necessitating a "cradle-to-grave" approach to its lifecycle within the laboratory.

The core principle of PTZ-256 disposal is chemical deactivation prior to entering the conventional hazardous waste stream. This is crucial because standard waste incineration of chlorinated compounds can generate highly toxic dioxins and furans if not performed under specific high-temperature conditions. Our primary deactivation strategy involves nucleophilic substitution to displace the chlorine atom, rendering the molecule significantly less reactive and biologically active.

Key Considerations:

  • Never dispose of untreated PTZ-256 down the drain. This violates regulatory standards and poses a significant environmental risk.

  • Never mix PTZ-256 waste with incompatible chemical streams. For instance, mixing with strong acids could lead to the generation of toxic gases.

  • Always treat solid and liquid waste streams separately to ensure the efficacy of the deactivation process.

Personal Protective Equipment (PPE) and Engineering Controls

Handling potent compounds like PTZ-256 mandates the use of specific engineering controls and a stringent PPE regimen. All handling and deactivation procedures must be performed within a certified chemical fume hood to prevent inhalation exposure.

Equipment Specification Rationale
Primary Gloves Nitrile, 4-8 mil thicknessProvides primary splash protection. Must be changed immediately upon contamination.
Secondary Gloves Neoprene or butyl rubberWorn over primary gloves for enhanced protection against chlorinated solvents.
Eye Protection Chemical splash goggles (ANSI Z87.1 certified)Protects against splashes and aerosols during handling and deactivation.
Lab Coat Disposable, solid-front, with tight-fitting cuffsPrevents contamination of personal clothing. Must be disposed of as hazardous waste after use.
Respirator N95 or higher, as determined by site-specific risk assessmentRecommended for handling powdered PTZ-256 to prevent inhalation of fine particles.

Step-by-Step Disposal and Decontamination Workflow

The following protocols provide a detailed methodology for the deactivation and disposal of various PTZ-256 waste streams. The entire workflow is predicated on minimizing exposure and ensuring the complete chemical neutralization of the compound.

Diagram: PTZ-256 Waste Segregation and Disposal Workflow

PTZ256_Disposal_Workflow start PTZ-256 Waste Generation liquid_waste Aqueous & Organic Liquid Waste start->liquid_waste solid_waste Contaminated Solids (Gloves, Tubes, Paper) start->solid_waste sharps_waste Contaminated Sharps (Needles, Pipettes) start->sharps_waste deactivation Chemical Deactivation (e.g., 1M NaOH) liquid_waste->deactivation Treat in Fume Hood solid_container Hazardous Waste Container (Solid) solid_waste->solid_container Double Bag sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container neutralization Neutralize to pH 6-8 deactivation->neutralization waste_container Hazardous Waste Container (Liquid) neutralization->waste_container Label Contents disposal Final Disposal via Certified Vendor waste_container->disposal solid_container->disposal sharps_container->disposal

Caption: Decision workflow for segregating and treating PTZ-256 waste streams.

Protocol 1: Deactivation of Aqueous PTZ-256 Solutions

This protocol is designed for dilute (<1 mg/mL) aqueous solutions of PTZ-256, such as cell culture media or buffer solutions.

  • Preparation: Working in a chemical fume hood, collect the aqueous waste in a designated, labeled glass or polyethylene container.

  • Deactivation: Slowly add a 10% volume of 1 M sodium hydroxide (NaOH) solution to the waste container. For example, to 1 L of waste, add 100 mL of 1 M NaOH.

  • Incubation: Loosely cap the container and allow it to sit at room temperature for at least 12 hours. This allows for the hydrolysis of the chlorinated heterocyclic ring, a common deactivation method for such compounds.

  • Neutralization: After incubation, check the pH of the solution. Carefully neutralize the solution to a pH between 6.0 and 8.0 using 1 M hydrochloric acid (HCl).

  • Disposal: The neutralized, deactivated solution can now be transferred to your facility's hazardous aqueous waste container for final disposal by a certified vendor.

Protocol 2: Management of Contaminated Solid Waste

This includes items such as gloves, bench paper, pipette tips, and empty vials.

  • Segregation: All solid waste that has come into contact with PTZ-256 must be considered hazardous. Do not mix it with regular laboratory trash.

  • Collection: Collect all contaminated solid waste in a dedicated, clearly labeled, thick-walled polyethylene bag or container.

  • Decontamination (for glassware): Non-disposable glassware should be soaked in a 1 M NaOH solution for 12 hours, followed by a thorough rinsing with water and a final laboratory-grade detergent wash.

  • Packaging: Once the collection bag is three-quarters full, seal it securely. Place this bag inside a second, larger hazardous waste bag (double-bagging) to prevent leaks.

  • Disposal: Transfer the double-bagged waste to your institution's designated solid hazardous waste collection area.

Protocol 3: Handling Contaminated Sharps

Needles, scalpels, and glass Pasteur pipettes that are contaminated with PTZ-256 pose a dual physical and chemical hazard.

  • Immediate Disposal: Do not recap, bend, or break contaminated needles. Immediately place them into a designated, puncture-proof, and leak-proof sharps container.

  • Labeling: The sharps container must be clearly labeled with "Hazardous Sharps" and "Contains PTZ-256 residue."

  • Final Disposal: Once the sharps container is three-quarters full, seal it according to the manufacturer's instructions and transfer it to the appropriate hazardous waste collection point.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and correct action is critical.

  • Minor Spill (<5 mL/g in a fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with a chemical absorbent pad or vermiculite. Do not use paper towels, as they can tear and create dust.

    • Using tongs, place the absorbent material into a hazardous waste bag.

    • Wipe the spill area with a cloth soaked in 1 M NaOH, followed by a 70% ethanol solution.

    • Dispose of all cleaning materials as hazardous solid waste.

  • Major Spill (>5 mL/g or outside a fume hood):

    • Evacuate the laboratory immediately and close the doors.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their specific emergency protocol.

    • Do not attempt to clean up a major spill without specialized training and equipment.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing.

    • Eyes: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • Seek immediate medical attention after any exposure and provide medical personnel with the Safety Data Sheet (SDS) for PTZ-256.

By adhering to these scientifically grounded procedures, you ensure not only compliance with safety regulations but also foster a laboratory environment where cutting-edge research can be conducted without compromising the well-being of your team or the environment.

References

  • Dioxins and Furans. United States Environmental Protection Agency (EPA). [Link]

  • A Guide to Hazardous Waste Management for Massachusetts Laboratories. Massachusetts Department of Environmental Protection. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • Formation and removal of dioxins in waste incinerators. UNESCAP. [Link]

  • Laboratory Waste Management Guide. Environmental Health & Safety, University of California, Berkeley. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PTZ-256
Reactant of Route 2
Reactant of Route 2
PTZ-256

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.